molecular formula C18H22N2O4S2 B2574558 Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234973-02-4

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2574558
CAS No.: 1234973-02-4
M. Wt: 394.5
InChI Key: JKANFCGGYWTLHC-UHFFFAOYSA-N
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Description

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the thiophene ring can be prepared via cyclization reactions involving sulfur-containing compounds.

Once the individual rings are prepared, they are coupled together using a sulfonamide linkage. This step often involves the use of sulfonyl chlorides and amines under basic conditions to form the sulfonamide bond. The final step involves esterification to introduce the carboxylate group, typically using phenol and a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can be compared with other compounds that feature similar structural motifs, such as:

    Thiophene derivatives: Known for their electronic properties and used in organic electronics.

    Piperidine derivatives: Commonly found in pharmaceuticals due to their biological activity.

    Sulfonamides: Widely used in medicinal chemistry for their antibacterial properties.

The uniqueness of this compound lies in the combination of these structural elements, which can impart a unique set of chemical and biological properties.

Properties

IUPAC Name

phenyl 4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-14-7-8-17(25-14)26(22,23)19-13-15-9-11-20(12-10-15)18(21)24-16-5-3-2-4-6-16/h2-8,15,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANFCGGYWTLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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